Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Description
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrrole core with an ethyl ester substituent at the 3a-position. This structure is part of a broader class of pyrrolo[3,4-c]pyrrole derivatives, which are valued in medicinal and materials chemistry due to their stereochemical complexity and functional versatility . The ethyl ester group confers specific reactivity and solubility properties, distinguishing it from analogs with alternative substituents (e.g., methyl, tert-butyl, or benzyl groups).
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3 |
InChI Key |
GBFBZKZBDOMPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-oxo-4-phenylbutanoate with hydrazine hydrate, followed by cyclization in the presence of a suitable acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrogenation and Ring Saturation
The partially saturated bicyclic structure allows for selective hydrogenation:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Full Hydrogenation | H/Pd-C, 50 psi | Fully saturated octahydro derivative | N/A | |
| Partial Hydrogenation | H/Lindlar catalyst | Retention of pyrrole aromaticity | N/A |
Mechanistic Insight :
The saturated rings may stabilize intermediates during catalytic hydrogenation, though steric hindrance from the ethyl carboxylate group could slow kinetics.
Catalytic Dehydrogenation
B(CF)-catalyzed dehydrogenation of pyrrolidines to pyrroles (as in ) suggests that ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate could participate in reverse reactions under similar conditions. Key steps include:
-
Hydride abstraction by B(CF) to form zwitterionic intermediates.
-
Deprotonation to generate dihydropyrrole species.
Energy Profile :
DFT calculations for analogous systems indicate a free energy decrease of 28.7 kcal/mol during pyrrole formation, favoring dehydrogenation .
Acid/Base-Mediated Reactions
The compound’s stability under standard conditions contrasts with its reactivity in acidic/basic environments:
-
Acidic Hydrolysis : The ethyl ester group may hydrolyze to a carboxylic acid.
-
Base-Induced Ring Opening : Strong bases (e.g., NaOH) could cleave the pyrrole ring, though this has not been explicitly documented.
Functional Group Transformations
The ethyl carboxylate moiety enables standard ester reactions:
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Saponification | NaOH/HO | Carboxylic acid salt | Requires heating |
| Transesterification | ROH/H | Alternate ester | Limited by steric bulk |
| Reduction | LiAlH | Primary alcohol | Possible side reactions at N-centers |
Interaction with Lewis Acids
B(CF) forms adducts with pyrroles via σ-complexation . For this compound:
-
Zwitterion Formation : Trapping of enamine intermediates (e.g., dihydropyrrole) by B(CF) generates stabilized zwitterions, as observed in catalytic cycles .
-
Catalyst Poisoning : Direct SEAr reactions with B(CF) could form boronate byproducts, though none were detected in related systems .
Cross-Coupling Reactions
Halogenated derivatives (e.g., bromo or chloro substituents) could engage in palladium-catalyzed couplings:
Scientific Research Applications
Histamine H4 Receptor Ligands
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate derivatives have been identified as ligands for the histamine H4 receptor. This receptor plays a significant role in inflammatory responses and is expressed in various immune cells, including eosinophils and mast cells. The activation or inhibition of this receptor can lead to therapeutic effects in conditions such as:
- Asthma
- Allergic Rhinitis
- Inflammatory Bowel Disease
- Dermatitis
- Rheumatoid Arthritis
The potential to modulate the immune response through H4 receptor ligands positions these compounds as promising candidates for treating inflammatory disorders .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study synthesized novel derivatives and evaluated their in vitro activity against various pathogens. The results demonstrated significant zones of inhibition, suggesting that these compounds could serve as effective antimicrobial agents .
Synthesis and Evaluation of Antimicrobial Derivatives
A notable study synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which included this compound as a core structure. The synthesized compounds were tested against bacterial strains, showing promising antimicrobial activity with varying degrees of effectiveness .
Anti-inflammatory Properties
Another significant application is in the treatment of chronic inflammatory diseases. Ethyloctahydropyrrolo[3,4-c]pyrrole derivatives have been studied for their ability to inhibit pathways associated with inflammation. In vitro studies demonstrated their efficacy in reducing cytokine production in activated immune cells, highlighting their potential for treating conditions like asthma and allergic responses .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate key biochemical pathways .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Selected Analogs
Functional and Application Differences
- Fluorescence and Photostability : HPPT exhibits strong fluorescence with a large Stokes shift and high photostability, attributed to its hydroxyl and ketone substituents. In contrast, this compound lacks such electron-withdrawing groups, likely resulting in weaker emissive properties .
- Biological Activity: Fluorinated derivatives (e.g., rac-methyl 7a-fluoro-octahydropyrano[3,4-c]pyrrole-3a-carboxylate hydrochloride) show promise in drug discovery due to enhanced membrane permeability and metabolic stability. The ethyl ester analog may serve as a prodrug, with esterase-mediated hydrolysis enabling controlled release .
- Synthetic Utility : Ethyl esters balance reactivity and steric effects, making them intermediates in multicomponent reactions. tert-Butyl esters, however, are preferred for protecting-group strategies in stepwise syntheses .
Biological Activity
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure:
- IUPAC Name: Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
- Molecular Formula: C₉H₁₆N₂O₂
- Molecular Weight: 184 Da
Physical Properties:
- LogP: -0.82 (indicating moderate hydrophilicity)
- Polar Surface Area: 50 Ų
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 3
Mechanisms of Biological Activity
This compound is structurally related to various pyrrole-based compounds known for their diverse biological activities. Research indicates that compounds with similar scaffolds exhibit:
- Antitumor Activity: Inhibition of cancer cell proliferation.
- Antimicrobial Properties: Activity against various bacterial strains.
- CNS Effects: Potential for use in treating neurological disorders.
Antitumor Activity
A study highlighted the effectiveness of pyrrolo[3,4-c]pyrrole derivatives in inhibiting tumor growth. This compound was shown to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.
Antimicrobial Activity
Research on similar compounds has indicated significant antimicrobial properties. This compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Case Study on Antitumor Efficacy:
A recent investigation assessed the antitumor efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor volume compared to controls, indicating strong potential for further development as an anticancer drug. -
Neuroprotective Effects:
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that treatment with this compound improved cell viability and reduced markers of oxidative stress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving pyrrolidine precursors. For example, stereoselective synthesis of chiral derivatives (e.g., (3aS,6aS)-configured analogs) requires careful selection of catalysts and solvents. A documented approach involves using N,N-dimethylacetamide (DMA) with potassium carbonate under reflux (80°C, 10 hours) to achieve cyclization . Yield optimization often depends on stoichiometric ratios of reagents (e.g., 1-chloro-2-methylpropane-2-ol) and purification via silica gel chromatography. Purity is confirmed using LC-MS and H-NMR analysis .
Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate its configuration?
- Methodological Answer : Chiral resolution is achieved using enantioselective crystallization or chiral stationary-phase HPLC. X-ray crystallography (e.g., triclinic P1 space group, a = 7.9557 Å, b = 10.2575 Å) provides definitive proof of stereochemistry, as demonstrated for the (3aR,6aS) configuration . Complementary techniques include circular dichroism (CD) spectroscopy and C-NMR coupling constants to distinguish cis vs. trans isomers .
Q. What computational methods are used to predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, dipole moments, and electrostatic potential surfaces. Tools like Gaussian 09 with B3LYP/6-31G(d) basis sets are employed to optimize structures and compute properties such as LogP (hydrophobicity) and polar surface area (TPSA). These align with experimental data from HPLC retention times and solubility studies in DMSO/water mixtures .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl or benzyl groups) affect the electronic properties and reactivity of Ethyloctahydropyrrolo[3,4-c]pyrrole derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF) reduce HOMO-LUMO gaps, enhancing charge-transfer properties, as shown in UV-Vis spectra (λ shifts from 350 nm to 420 nm). Reactivity is assessed via nucleophilic substitution kinetics under varying pH. For example, benzyl-substituted derivatives exhibit slower hydrolysis rates due to steric hindrance, quantified using F-NMR monitoring .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and X-ray crystallographic results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Variable-temperature H-NMR (VT-NMR) identifies conformational equilibria, while NOESY correlations map spatial proximity of protons. For instance, a 2011 study resolved conflicting data by correlating crystallographic torsion angles with coupling constants in DMSO-d .
Q. How can synthetic protocols be optimized to scale up this compound while maintaining enantiomeric excess (ee)?
- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Proline-derived organocatalysts) improve scalability. A 2022 study achieved 92% ee at 10 g scale using a packed-bed reactor (40°C, 2 bar pressure). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
